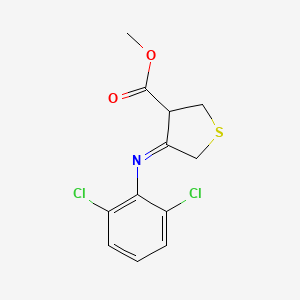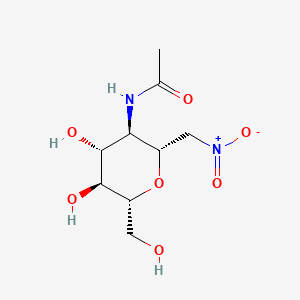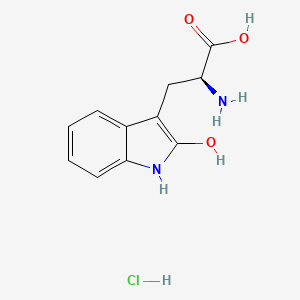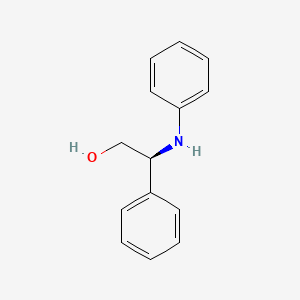
Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate (MDCITC) is a thiol-containing compound that has been studied for its potential applications in various scientific fields. It is a halogenated derivative of thiourea, and it has been used as a versatile reagent for various organic reactions. MDCITC has also been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
Chlorophenols, including compounds similar to Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate, are evaluated for their moderate toxic effects to mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. Environmental persistence varies with microbial capacity for biodegradation, and bioaccumulation is expected to be low. These compounds are notable for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Treatment of Pesticide Industry Wastewater
The pesticide industry generates high-strength wastewater containing toxic pollutants, including chlorophenols. Biological processes and granular activated carbon treatments can remove a significant portion of these contaminants, potentially creating high-quality effluent. This highlights the importance of treatment processes in managing the environmental impact of such chemicals (Goodwin et al., 2018).
Sorption and Biodegradation
Research on the sorption and biodegradation of chlorophenols suggests that soil organic matter and iron oxides are relevant sorbents for these herbicides. This understanding is crucial for developing strategies to mitigate environmental contamination. Microbial degradation plays a significant role in remediating environments contaminated with chlorophenols, pointing to the importance of microbial communities in managing the ecological impact of these compounds (Werner et al., 2012; Magnoli et al., 2020).
Toxicity and Environmental Fate
The presence and toxicity of chlorophenols, such as 2,4-D, in the environment, pose risks to aquatic organisms and potentially human health. Understanding the environmental fate, toxicological profile, and mechanisms of action of these compounds is vital for assessing their ecological impact and for regulatory purposes (Islam et al., 2017).
Propriétés
IUPAC Name |
methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYSJQDKKFDGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)



![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)

